Home > Products > Screening Compounds P114491 > Rivastigmine tartrate
Rivastigmine tartrate - 129101-54-8

Rivastigmine tartrate

Catalog Number: EVT-281061
CAS Number: 129101-54-8
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivastigmine Tartrate is a synthetic carbamate derivative classified as a cholinesterase inhibitor. [] It plays a significant role in scientific research, particularly in the study of neurological disorders. This analysis focuses on its scientific research applications, excluding drug use, dosage, and side effect information.

Future Directions
  • Developing novel formulations for enhanced drug delivery to the brain: Research efforts focus on exploring innovative formulations, such as nanoparticles and liposomes, to improve the targeted delivery of Rivastigmine Tartrate to the brain, potentially maximizing its therapeutic efficacy while minimizing side effects. [, , ]

  • Investigating combination therapies for improved treatment outcomes: Researchers are exploring the potential of combining Rivastigmine Tartrate with other therapeutic agents to achieve synergistic effects in treating neurological disorders. [, ]

  • Elucidating the long-term effects of Rivastigmine Tartrate in different patient populations: More extended studies are needed to better understand the long-term effects of Rivastigmine Tartrate on cognitive function, behavior, and overall disease progression in various neurological disorders. []

  • Personalizing Rivastigmine Tartrate therapy based on individual patient characteristics: Research aims to identify biomarkers that could predict treatment response and personalize Rivastigmine Tartrate therapy to individual patients, optimizing its effectiveness and minimizing adverse effects. [, ]

  • Developing novel cholinesterase inhibitors with improved pharmacological properties: Ongoing research focuses on designing and synthesizing new cholinesterase inhibitors with enhanced selectivity, potency, and pharmacokinetic profiles, potentially leading to safer and more effective treatments for neurological disorders. []

Rivastigmine Hydrogen Tartrate

Compound Description: Rivastigmine hydrogen tartrate is a salt form of rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. []

Relevance: Rivastigmine hydrogen tartrate is a closely related compound to rivastigmine tartrate, differing only in the presence of a hydrogen ion. This minor structural difference may alter its physicochemical properties and potentially affect its pharmaceutical characteristics. [] One study describes a method for synthesizing rivastigmine hydrogen tartrate. []

Donepezil Hydrochloride

Compound Description: Donepezil hydrochloride is another cholinesterase inhibitor used in the treatment of Alzheimer's disease. [, , ]

Relevance: Like rivastigmine tartrate, donepezil hydrochloride exerts its therapeutic effect by increasing acetylcholine levels in the brain. [, , ] It is often mentioned alongside rivastigmine tartrate in studies comparing the efficacy and safety of different cholinesterase inhibitors. [, , ]

Galantamine Hydrobromide

Compound Description: Galantamine hydrobromide is another cholinesterase inhibitor used to treat Alzheimer’s disease. [, ]

Relevance: Similar to rivastigmine tartrate, galantamine hydrobromide helps improve cognitive function in Alzheimer's patients by increasing acetylcholine levels. [, ] Research often compares galantamine hydrobromide with rivastigmine tartrate when evaluating the efficacy and tolerability of different cholinesterase inhibitors. [, ]

Memantine Hydrochloride

Compound Description: Memantine hydrochloride is a medication used to manage moderate to severe Alzheimer's disease. It acts as an NMDA receptor antagonist. []

Relevance: While memantine hydrochloride operates through a different mechanism than rivastigmine tartrate (cholinesterase inhibition), both drugs are utilized in the management of Alzheimer's disease. [] Studies may include memantine hydrochloride alongside rivastigmine tartrate when exploring treatment options and comparing their effectiveness for Alzheimer’s patients. []

Tacrine Hydrochloride

Compound Description: Tacrine hydrochloride was one of the first cholinesterase inhibitors approved for Alzheimer’s disease treatment but is now rarely used due to its hepatotoxicity. []

Relevance: Tacrine hydrochloride, similar to rivastigmine tartrate, targeted cholinesterase inhibition as a treatment strategy for Alzheimer's disease. [] Despite sharing a similar mechanism of action, tacrine hydrochloride's clinical use diminished due to safety concerns, highlighting the importance of developing safer alternatives like rivastigmine tartrate. []

Methyl N-Ethyl-N-Methylcarbamate

Compound Description: Methyl N-Ethyl-N-Methylcarbamate is a genotoxic impurity that can be present in rivastigmine tartrate drug substance. []

Relevance: This compound is a potential concern regarding the safety and quality control of rivastigmine tartrate production. [] Detecting and controlling such impurities is crucial to ensure the drug's safety and efficacy.

Ethyl N-Ethyl-N-Methylcarbamate

Compound Description: Similar to Methyl N-Ethyl-N-Methylcarbamate, Ethyl N-Ethyl-N-Methylcarbamate is another genotoxic impurity found in rivastigmine tartrate drug substance. []

Relevance: The presence of this compound in rivastigmine tartrate raises concerns about potential genotoxic effects and highlights the importance of stringent quality control measures during drug manufacturing. []

N-Ethyl-N-Methylcarbamoyl Chloride

Compound Description: N-Ethyl-N-Methylcarbamoyl Chloride serves as a key intermediate in the synthesis of rivastigmine tartrate. []

Relevance: This compound's presence as a potential genotoxic impurity in the final drug substance necessitates careful monitoring and control during the synthesis of rivastigmine tartrate to ensure product safety. []

Source and Classification

Rivastigmine tartrate is synthesized from natural and synthetic precursors, specifically derived from m-hydroxyacetophenone. It falls under the category of central nervous system agents, specifically targeting neurodegenerative conditions. Its classification as a carbamate distinguishes it from other classes of cholinesterase inhibitors, such as organophosphates.

Synthesis Analysis

The synthesis of rivastigmine tartrate involves several key steps:

  1. Starting Material: The synthesis begins with m-hydroxyacetophenone.
  2. Oximation: This compound undergoes an oximation reaction with hydroxylamine hydrochloride to form an oxime intermediate.
  3. Catalytic Reduction: The oxime is then reduced using a catalyst (often an aluminum-nickel alloy) to yield 3-(1-amino-ethyl)phenol.
  4. N-Methylation: The resulting phenol undergoes N-methylation to produce 3-(1-(dimethylamino)ethyl)phenol.
  5. Formation of Rivastigmine: This intermediate reacts with ethyl methylcarbamic chloride to form racemic rivastigmine.
  6. Salt Formation: Finally, racemic rivastigmine is reacted with tartaric acid to produce rivastigmine tartrate through salification processes .

This multi-step synthesis emphasizes improved yields and purity compared to earlier methods, making it more suitable for industrial production.

Molecular Structure Analysis

Rivastigmine tartrate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C14H22N2O2·C4H6O6
  • Molecular Weight: Approximately 370.44 g/mol
  • Structural Components: The compound consists of a carbamate group linked to a dimethylaminoethyl side chain and a phenolic component.
  • Stereochemistry: Rivastigmine exists as a racemic mixture, but its therapeutic effects are primarily attributed to one enantiomer (S)-3-(1-(dimethylamino)ethyl)phenol.

The molecular structure can be represented as follows:

Rivastigmine Tartrate= S N ethyl 3 1 dimethyl amino ethyl N methylphenyl carbamate hydrogen tartrate\text{Rivastigmine Tartrate}=\text{ S N ethyl 3 1 dimethyl amino ethyl N methylphenyl carbamate hydrogen tartrate}
Chemical Reactions Analysis

Rivastigmine tartrate participates in several chemical reactions, primarily involving hydrolysis and esterification:

  1. Hydrolysis: Under certain conditions, rivastigmine can hydrolyze back to its constituent parts, particularly in aqueous environments or when exposed to strong acids or bases.
  2. Esterification: The carbamate moiety can react with various alcohols or acids, leading to the formation of different esters or salts.
  3. Enantiomer Resolution: Techniques such as using chiral acids (e.g., S-(+)-camphorsulfonic acid) allow for the resolution of enantiomers, enhancing the purity and efficacy of the final product .

These reactions highlight the versatility of rivastigmine in synthetic chemistry.

Mechanism of Action

Rivastigmine exerts its pharmacological effects by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes:

  • Acetylcholinesterase Inhibition: By binding to the active site of acetylcholinesterase, rivastigmine prevents the breakdown of acetylcholine in synaptic clefts, thereby increasing its availability for receptor binding.
  • Duration of Action: Rivastigmine has a prolonged effect due to its reversible binding nature, allowing for sustained cholinergic activity over several hours (up to 10 hours) after administration .

The effectiveness of rivastigmine in enhancing cognitive function in Alzheimer's patients is closely linked to this mechanism.

Physical and Chemical Properties Analysis

Rivastigmine tartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Melting point ranges between 150°C - 160°C.
  • Solubility: Soluble in water and methanol; slightly soluble in organic solvents like chloroform.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development and storage considerations.

Applications

Rivastigmine tartrate is primarily used in clinical settings for:

  1. Alzheimer's Disease Treatment: It is indicated for patients with mild to moderate Alzheimer's disease, helping improve cognitive function and slow disease progression.
  2. Parkinson's Disease Dementia: Rivastigmine is also effective in treating dementia associated with Parkinson's disease.
  3. Transdermal Delivery Systems: Recent developments include transdermal patches that provide sustained release over extended periods, improving patient compliance .

Research continues into optimizing formulations and exploring additional therapeutic uses for rivastigmine beyond its current applications.

Properties

CAS Number

129101-54-8

Product Name

Rivastigmine tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C18H28N2O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1

InChI Key

GWHQHAUAXRMMOT-RFVHGSKJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.